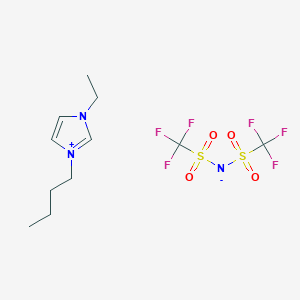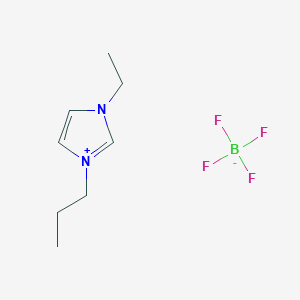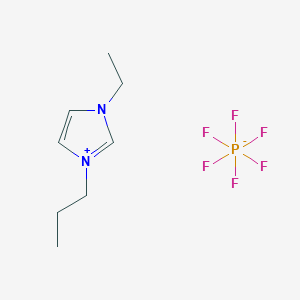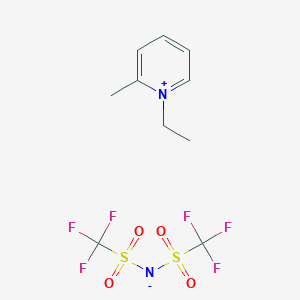
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity. It is widely used in various applications, including as an electrolyte in lithium-ion batteries and as a solvent in chemical reactions .
作用机制
Target of Action
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide, also known as MFCD18251288, is a type of room temperature ionic liquid (RTIL) . Its primary targets are electroactive species in electrochemical investigations .
Biochemical Pathways
Its use in electrochemical investigations suggests that it may influence pathways involving electroactive species .
Pharmacokinetics
As an ionic liquid, it is known to have low volatility, which may influence its bioavailability .
Result of Action
The primary result of this compound’s action is the facilitation of electrochemical reactions involving electroactive species . This makes it useful in various applications, including the fabrication of lithium-ion batteries .
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of this compound . For instance, its low melting point allows it to remain in a liquid state at room temperature, making it suitable for use in various environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-ethylimidazole with bis(trifluoromethylsulfonyl)imide. The reaction is carried out under controlled conditions to ensure high purity and yield. For instance, 1-ethylimidazole can be reacted with bis(trifluoromethylsulfonyl)imide in a solvent such as acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
化学反应分析
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolium cation is replaced by other nucleophiles.
Common reagents used in these reactions include acetonitrile, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
相似化合物的比较
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide is often compared with other ionic liquids such as:
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Compared to these compounds, this compound exhibits lower viscosity and higher ionic conductivity, making it more suitable for applications requiring efficient charge transfer and thermal stability .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-1H-imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,2H2,1H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXZPFXLZXELHY-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
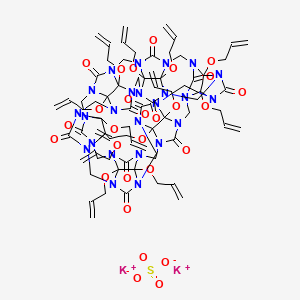

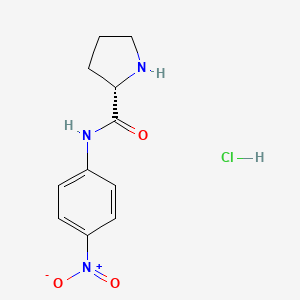
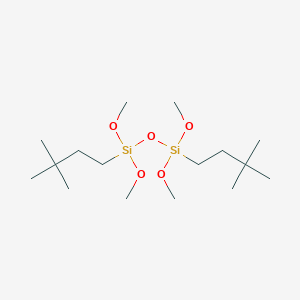
![(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine](/img/structure/B6310641.png)
